molecular formula C21H22N4OS B2807016 (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021103-88-7

(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2807016
CAS No.: 1021103-88-7
M. Wt: 378.49
InChI Key: FYGTXKZSJKONNB-UHFFFAOYSA-N
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Description

The compound “(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” is a complex organic molecule that features a combination of pyridazine, piperazine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridazine ring, the attachment of the piperazine moiety, and the incorporation of the thiophene group. Typical synthetic routes might involve:

    Formation of the Pyridazine Ring: This could be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Piperazine Moiety: This step might involve nucleophilic substitution reactions.

    Incorporation of the Thiophene Group: This could be done via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyridazine ring.

    Substitution: Various substitution reactions could occur at the piperazine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Phenylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
  • (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

The unique combination of the pyridazine, piperazine, and thiophene moieties in this compound might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGTXKZSJKONNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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